molecular formula C18H34N4O9 B126436 布特罗 CAS No. 151852-61-8

布特罗

货号 B126436
CAS 编号: 151852-61-8
分子量: 450.5 g/mol
InChI 键: JZNZSKXIEDHOBD-HUUCEWRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butrol is a chemical compound with the molecular formula C18H34N4O9 . It’s also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10- [(1R,2S)-2,3-dihydroxy-1- (hydroxymethyl)propyl]- . There is also a product named Butrol 331, which is a corrosion inhibitor for flash rust control in water-based coatings .


Synthesis Analysis

A novel method for producing Butrol of high purity has been proposed. Unlike the conventional method for synthesizing Butrol, this production method simplifies the process by forming a gadolinium complex in-situ without purification of Butrol intermediates, and eliminates the resin purification process .


Molecular Structure Analysis

The molecular structure of Butrol is complex, with an average mass of 450.484 Da and a mono-isotopic mass of 450.232574 Da . It has 2 defined stereocenters .

科学研究应用

秀丽隐杆线虫中脂肪生成抑制

存在于胭脂树种子和漆树中的布丁具有潜在的健康益处,包括预防肥胖。一项研究重点关注其对线虫模型秀丽隐杆线虫脂质代谢调节的影响,线虫模型用于肥胖研究。布丁显着降低了甘油三酯含量,而不影响食物摄入或能量消耗。这种减少与脂肪生成相关基因的下调有关。这些发现表明布丁通过秀丽隐杆线虫中特定的遗传途径抑制脂肪生成(Farias-Pereira 等人,2020)

针对慢性疾病的治疗潜力

布丁,一种查耳酮多酚,与多种慢性疾病的预防和治疗有关。由于其广泛的生物学特性,包括抗氧化、抗炎、抗癌、抗糖尿病、降压和神经保护作用,临床前研究显示了其有效性。它影响多个分子靶点,表明其作为慢性疾病治疗选择的潜力。然而,需要临床研究来验证这些发现(Padmavathi 等人,2017)

用于癌症成像的新型纳米制剂

作为临床环境中使用的造影剂的钆布醇被纳米化,以改善癌细胞的细胞内摄取和病理毒性评估。纳米化的钆布醇表现出显着的细胞摄取,并为医学纳米技术应用提供了一种有前景的方法,特别是在癌症成像中(Mohammadi 等人,2014)

增强前列腺癌检测

用于磁共振成像 (MRI) 的钆布醇 (Gd-DO3A-butrol) 与其他造影剂进行了比较,以评估其在检测前列腺癌方面的功效。研究发现,1 M 钆布醇显着提高了使用动态对比增强 MRI 检测前列腺癌的特异性和准确性(Hara 等人,2018)

丁酸盐和肠道健康

丁酸盐是一种短链脂肪酸,在维持肠道健康方面起着至关重要的作用,并且在动物生产中显示出作为饲料中抗生素替代品的希望。它增强肠道发育,控制病原体,减少炎症,并改善生长性能和肠道微生物群健康。这些影响在幼小动物中更为明显(Bedford 和 Gong,2017)

属性

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNZSKXIEDHOBD-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butrol

CAS RN

151852-61-8
Record name Butrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butrol
Reactant of Route 2
Butrol
Reactant of Route 3
Butrol
Reactant of Route 4
Butrol
Reactant of Route 5
Reactant of Route 5
Butrol
Reactant of Route 6
Reactant of Route 6
Butrol

Citations

For This Compound
771
Citations
E Mohammadi, M Amanlou, SES Ebrahimi… - Rsc Advances, 2014 - pubs.rsc.org
… -butrol nano-formulation has shown a more significant relaxation and cellular uptake than Gd [III]–DO3A-butrol … than the Gd[III]–DO3A-butrol nano-formulation, but there is no significant …
Number of citations: 12 pubs.rsc.org
KT Cheng - europepmc.org
… Gd-DO3A-butrol has a macrocyclic framework and is neutral (10, 11). The DO3A-butrol ligand was developed based on the belief that high overall hydrophilicity of an agent is generally …
Number of citations: 2 europepmc.org
A Mahrooz, B Mehravi, B Abd Emami… - researchgate.net
Based on the previously published literature 14-17 both tumor (MCF-7) and normal (HEK-293) cells lines, provided from National Cell Bank of Pasteur Institute of Iran, were cultured and …
Number of citations: 2 www.researchgate.net
F Gierse, J Cufe, B Maus, K Schäfers… - Nuklearmedizin …, 2022 - thieme-connect.com
… 100µl of 35mM Gd-DO3A-butrol (Gadovist) mixed with its radioactive analog Ga-68-DO3A-butrol (5.7 Mbq±3.0) were injected. An extracorporeal circulation was applied either from the …
Number of citations: 0 www.thieme-connect.com
M Takahashi, H Tsutsui, C Murayama… - Magnetic resonance …, 1996 - Elsevier
… The principal difference is molecular structure between these agents is that Gd-DTPA and Gd-DTPABMA consist of linear chelator, whereas Gd-D03Abutrol and Gd-D03A-HP consist of …
Number of citations: 31 www.sciencedirect.com
J Chen, H Cheung, PJ Karanicolas, NG Coburn… - Frontiers in …, 2023 - frontiersin.org
… Despite being trained on the discovery Gd-DO3A-butrol dataset, our radiomic signature was associated with OS in both the Gd-EOB-DTPA cohort (Figure 4B; high-risk n=43, low-risk n=…
Number of citations: 5 www.frontiersin.org
M Park, HS Lee, JJ Choi, H Kim, JH Lee… - Audiology and …, 2015 - karger.com
… The left ear was injected with Gd-DO3A-butrol first, and then the right ear was injected with Gd-… We recommend using Gd-DO3A-butrol over Gd-DOTA and to perform the MRI 2.5 h after …
Number of citations: 6 karger.com
M Ishida, A Schuster, G Morton, A Chiribiri… - Journal of …, 2011 - Springer
… weight dependent volume of contrast agent given to the patient is larger (eg If the patient's body weight is 60 kg and dose of gadolinium contrast is 0.1 mmol/kg, 6 ml of Gd-DO3A-butrol …
Number of citations: 127 link.springer.com
TPE Lockie, M Ishida, K De Silva, R Williams… - 2010 - heart.bmj.com
… mmol/kg/min Gd-DO3A-butrol and the following pulse sequence: saturation recovery gradient … For blood pool saturation correction MR images with diluted Gd-DO3A-butrol injection (…
Number of citations: 2 heart.bmj.com
B Misselwitz, A Sachse - Acta Radiologica, 1997 - journals.sagepub.com
… butrol is substantially the same as that of free gadobutrol (Table 4). The mean diameter of the liposomes was about ISO nrn, and the encapsulation efficiency for gadobutrol … gadobutrol …
Number of citations: 64 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。